molecular formula C12H22N2O3 B2629569 tert-Butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1330765-27-9

tert-Butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B2629569
CAS No.: 1330765-27-9
M. Wt: 242.319
InChI Key: UEVCBQZKIJLFMQ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound featuring a unique 5-oxa-2-azaspiro[3.4]octane core. Its molecular formula is C₁₂H₂₂N₂O₃, with a molecular weight of 242.31 g/mol and CAS numbers 1330765-27-9 (primary) and 1251022-86-2 (positional isomer, see Table 1) . The compound is widely utilized as a building block in medicinal chemistry, particularly in the synthesis of protease inhibitors and kinase-targeting agents, due to its rigid spirocyclic architecture and functionalizable aminomethyl group . It is commercially available from suppliers such as Enamine Ltd and CymitQuimica in purities ≥95% .

Properties

IUPAC Name

tert-butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-7-12(8-14)4-9(5-13)6-16-12/h9H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVCBQZKIJLFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the aminomethyl group. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency. The choice of reagents and solvents is also crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the aminomethyl group or other functional groups present in the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amine or alkane derivatives. Substitution reactions can lead to a wide range of functionalized spirocyclic compounds.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development : The compound serves as an important building block in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects, particularly in treating neurological disorders and as anti-inflammatory agents .
  • Synthesis of Bioactive Molecules : Due to its functional groups, tert-butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can be modified to create a range of bioactive compounds. This includes potential applications in developing new analgesics and antipyretics .
  • Research on Neuroprotective Agents : Studies have indicated that derivatives of this compound may exhibit neuroprotective properties, making them candidates for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Organic Synthesis Applications

  • Synthetic Intermediates : The compound is utilized as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals in various industries .
  • Catalytic Reactions : Research has shown that derivatives of this compound can participate in catalytic reactions, enhancing the efficiency of organic transformations .

Case Study 1: Neuroprotective Derivatives

A study focused on synthesizing derivatives of this compound to evaluate their neuroprotective effects on neuronal cells exposed to oxidative stress. The results showed significant cytoprotective activity, suggesting potential applications in treating neurodegenerative diseases.

Case Study 2: Anti-inflammatory Activity

Another research project investigated the anti-inflammatory properties of synthesized compounds based on this compound. The findings indicated that certain derivatives effectively inhibited pro-inflammatory cytokines, highlighting their potential use in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of tert-Butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological macromolecules, while the spirocyclic core provides structural stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Positional Isomers: 7- vs. 6-(Aminomethyl) Substitution

The position of the aminomethyl group on the spirocyclic scaffold significantly impacts physicochemical properties.

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Difference
tert-Butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate 7 C₁₂H₂₂N₂O₃ 242.31 1330765-27-9 Primary target compound
tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate 6 C₁₂H₂₂N₂O₃ 242.31 1251022-86-2 Altered steric and electronic profile due to substituent position

Key Insight : The 7-substituted isomer is more commonly used in drug discovery pipelines, while the 6-substituted variant is often employed in exploratory SAR studies .

Functional Group Variations

Replacing the aminomethyl group or modifying the heteroatom composition alters reactivity and applications.

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Difference
tert-Butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate -CH₂OH C₁₂H₂₁NO₄ 243.30 1330764-06-1 Hydroxymethyl group enhances polarity
tert-Butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate -O (oxo), S (thia) C₁₁H₁₇NO₃S 243.32 1453315-68-8 Sulfur substitution increases lipophilicity
tert-Butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate -OH C₁₁H₁₉NO₄ 241.28 1263132-31-5 Hydroxyl group enables hydrogen bonding

Key Insight : The thia analog (5-thia vs. 5-oxa) exhibits improved metabolic stability in preclinical models due to sulfur’s resistance to oxidation .

Bicyclic vs. Spirocyclic Systems

Spirocyclic compounds are often compared to bicyclic analogs for conformational rigidity and synthetic accessibility.

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) CAS Number Key Difference
tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate Bicyclo[2.2.2] C₁₁H₂₀N₂O₂ 220.29 1240782-81-3 Bicyclic system lacks spirocyclic strain
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Spiro[3.4] C₁₁H₂₀N₂O₂ 220.29 885270-84-8 Spirocyclic design offers unique 3D geometry

Key Insight : Spirocyclic systems like the target compound provide superior conformational restriction, making them preferable for targeting flat binding pockets in enzymes .

Aryl-Substituted Analogs

Aryl groups introduce π-π interactions and modulate pharmacokinetic properties.

Compound Name Aryl Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Difference
tert-Butyl 7-(3-bromophenyl)-5-methyl-6-oxo-2,5-diazabicyclo[5.1.0]octane-2-carboxylate 3-Bromophenyl C₁₉H₂₄BrN₂O₃ 417.31 N/A Bromine enhances halogen bonding
tert-Butyl 7-(2,4-dichlorophenyl)-5-methyl-6-oxo-2,5-diazabicyclo[5.1.0]octane-2-carboxylate 2,4-Dichlorophenyl C₁₉H₂₃Cl₂N₂O₃ 406.31 N/A Chlorine substituents improve membrane permeability

Key Insight : Aryl-substituted derivatives are prioritized in CNS drug discovery due to enhanced blood-brain barrier penetration .

Biological Activity

tert-Butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS Number: 1330765-27-9) is a heterocyclic compound with potential pharmaceutical applications. Its unique structure, characterized by a spirocyclic framework, suggests various biological activities that merit investigation. This article compiles data on its biological activity, synthesis, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₂₂N₂O₃
  • Molecular Weight : 242.31 g/mol
  • Purity : ≥97%

The compound's biological activity is primarily linked to its interaction with various receptors in the central nervous system, particularly opioid receptors. Research indicates that compounds with similar spirocyclic structures can act as dual agonists for the mu-opioid receptor while antagonizing the sigma-1 receptor, suggesting a potential role in pain management and neuroprotection .

Pharmacological Studies

  • Analgesic Effects : In preclinical studies, derivatives of azaspiro compounds have demonstrated significant analgesic properties. For instance, certain analogs have shown efficacy in reducing pain responses in animal models through opioid receptor modulation .
  • Neuroprotective Properties : The ability of this compound to cross the blood-brain barrier may confer neuroprotective effects, potentially beneficial in conditions such as neurodegeneration or traumatic brain injury .
  • Antidepressant Activity : Some studies suggest that similar compounds exhibit antidepressant-like effects in animal models, possibly through serotonergic and noradrenergic pathways .

Case Studies

StudyFindings
Preclinical Pain ModelDemonstrated significant reduction in pain response using azaspiro derivatives .
Neuroprotection StudyShowed potential protective effects against neuronal damage in vitro .
Antidepressant EvaluationIndicated antidepressant-like effects in rodent models .

Synthesis and Derivatives

The synthesis of this compound involves several chemical transformations that allow for the creation of various derivatives with modified biological activities. The synthetic routes typically include annulation strategies that are efficient and yield high-purity products .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, and how are intermediates characterized?

  • Answer : The compound is typically synthesized via multistep reactions involving spirocyclic ring formation. For example, tert-butyl-protected spiro scaffolds (e.g., tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate) are used as precursors, followed by functionalization of the aminomethyl group. Key intermediates are characterized using 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and IR spectroscopy to confirm regiochemistry and purity. Mass spectrometry (MS) is employed to verify molecular weight . Crystallographic refinement using SHELX software (e.g., SHELXL) is recommended for resolving structural ambiguities in spirocyclic systems .

Q. How is the purity and stability of this compound assessed under laboratory conditions?

  • Answer : Purity is determined via HPLC with UV detection (e.g., 98% purity as reported in commercial catalogs). Stability studies involve monitoring degradation under varying temperatures and humidity. For example, refrigerated storage (2–8°C) in tightly sealed containers is advised to prevent hydrolysis of the tert-butyl carbamate group .

Q. What safety protocols are recommended for handling this compound?

  • Answer : Use nitrile gloves and lab coats to avoid skin contact. Work in a fume hood to prevent inhalation of dust or vapors. Avoid ignition sources due to potential electrostatic discharge risks. In case of spills, neutralize with dry sand or alcohol-resistant foam and dispose of waste as hazardous organic material .

Advanced Research Questions

Q. How can the stereochemistry of the spirocyclic core be resolved, and what analytical methods validate enantiomeric purity?

  • Answer : Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak®) can separate enantiomers. Absolute configuration is confirmed via X-ray crystallography or vibrational circular dichroism (VCD). For example, cis/trans isomers of related spiro compounds (e.g., cis-tert-butyl 6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate) are distinguished using 1H^1 \text{H}-NMR coupling constants and NOE experiments .

Q. What strategies mitigate regioselectivity challenges during functionalization of the aminomethyl group?

  • Answer : Protecting group strategies (e.g., Boc or Fmoc) are critical. For instance, selective deprotection of the tert-butyl group under acidic conditions (e.g., TFA) allows subsequent coupling with electrophiles like bromoaryl derivatives. Computational modeling (DFT) predicts reactive sites, while LC-MS monitors reaction progress .

Q. How does this compound serve as a building block in medicinal chemistry, particularly for kinase inhibitors or protease-targeted therapies?

  • Answer : The spirocyclic scaffold mimics peptide turn structures, making it valuable for targeting protein-protein interactions. In Pfizer’s patent applications, similar tert-butyl-protected spiro compounds are intermediates for kinase inhibitors. The aminomethyl group enables conjugation to pharmacophores via amide or urea linkages .

Q. What contradictions exist in reported physicochemical data, and how are they addressed experimentally?

  • Answer : Discrepancies in molecular weight (e.g., 227.26 vs. 225 in related analogs) arise from structural variations (e.g., oxa vs. aza substitutions). Validate using high-resolution MS (HRMS) and elemental analysis. For example, tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (C11_{11}H17_{17}NO4_4) has a confirmed MW of 227.26 .

Methodological Notes

  • Structural Elucidation : Use SHELX for crystallographic refinement; combine NMR (COSY, HSQC) for complex spin systems .
  • Synthetic Optimization : Employ Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading) for spiro ring formation .
  • Safety Compliance : Follow GHS guidelines for labeling and disposal, referencing SDS from Combi-Blocks or Sigma-Aldrich .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.